molecular formula C10H10INO B3197422 3-Iodo-5-methoxy-1-methyl-1H-indole CAS No. 1005349-15-4

3-Iodo-5-methoxy-1-methyl-1H-indole

Cat. No. B3197422
M. Wt: 287.10 g/mol
InChI Key: UCWQLMURICCFLX-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

5-Methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) was stirred with KOH (2.06 g, 36.7 mmol) at room temperature for about 15 min then iodine (9.06 g, 35.7 mmol) was added. The mixture was stirred at room temperature for about 30 min followed by the portion-wise addition of NaH (60% dispersion in mineral oil, 1.67 g, 42.0 mmol). After stirring for about 15 min at room temperature, iodomethane (2.40 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were removed under reduced pressure and the mixture was stirred with water (300 mL) for about 15 min. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organic layers were washed with water (100 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give crude 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol, 99%) which was used directly. A round bottom flask was charged with 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol), PdCl2(dppf)-CH2Cl2 adduct (1.408 g, 1.724 mmol), TEA (33.6 mL, 241 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (28.7 g, 224 mmol) and 1,4-dioxane (200 mL). The reaction mixture was heated at about 100° C. for about 40 min, cooled to room temperature, and concentrated in vacuo. The material was stirred with EtOAc (300 mL), filtered, and the filter cake was washed with EtOAc (100 mL). The filtrate was concentrated in vacuo and the residue purified by silica gel chromatography (120 g column) eluting with 25% EtOAc in heptane to give 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (3.70 g, 37%): LC/MS (Table 2, Method d) Rt=2.68 min; MS m/z: 288.2 (M+H)+.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2C(=[CH:10][CH:11]=1)NC=[CH:6]2.[OH-].[K+].[I:14]I.[H-].[Na+].IC.[CH3:20][N:21]([CH:23]=O)[CH3:22]>>[I:14][C:6]1[C:5]2[C:22](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:21]([CH3:20])[CH:23]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
2.06 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.06 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
1.67 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for about 15 min at room temperature
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred with water (300 mL) for about 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
The slurry was treated with DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CN(C2=CC=C(C=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.5 mmol
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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